![molecular formula C15H19N3 B1472258 4-(1-benzyl-1H-pyrazol-4-yl)piperidine CAS No. 1529559-38-3](/img/structure/B1472258.png)
4-(1-benzyl-1H-pyrazol-4-yl)piperidine
Overview
Description
“4-(1-benzyl-1H-pyrazol-4-yl)piperidine” is a member of piperidines . Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .
Scientific Research Applications
Synthesis and Chemical Properties
Convenient Synthesis of Azolyl Piperidines : A study by Shevchuk et al. (2012) developed a method for preparing 3- and 4-(1H-azol-1-yl)piperidines, which are structurally related to "4-(1-benzyl-1H-pyrazol-4-yl)piperidine", through arylation of azoles with bromopyridines and subsequent reduction. This method extends to benzo analogues, highlighting its versatility in synthesizing azolyl piperidines with potential biological activities (Shevchuk et al., 2012).
Synthesis of Crizotinib Intermediate : Fussell et al. (2012) reported a three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, a drug used to treat certain types of cancer. This highlights the compound's role in the synthesis of clinically relevant molecules (Fussell et al., 2012).
Biological Activities and Applications
Antimicrobial and Antifungal Activity : Sharma et al. (2017) synthesized a series of pyrazole-containing s-triazine derivatives, which included structures related to "4-(1-benzyl-1H-pyrazol-4-yl)piperidine". These compounds exhibited antimicrobial and antifungal activities, suggesting potential applications in treating infections (Sharma et al., 2017).
Anticancer Activity : Inceler et al. (2013) investigated the anticancer activity of novel thiophene containing 1,3-diarylpyrazole derivatives, including a compound with a structure similar to "4-(1-benzyl-1H-pyrazol-4-yl)piperidine". These compounds showed promising inhibitory effects on various human cancer cell lines, indicating potential applications in cancer therapy (Inceler et al., 2013).
NMDA Receptor Antagonism and Potential Neuroprotective Effects : Wright et al. (1999) identified a compound, 4-benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine, as a potent antagonist of the NR1A/2B subtype of the NMDA receptor. This suggests potential applications in neuroprotection and the treatment of neurodegenerative diseases (Wright et al., 1999).
properties
IUPAC Name |
4-(1-benzylpyrazol-4-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-2-4-13(5-3-1)11-18-12-15(10-17-18)14-6-8-16-9-7-14/h1-5,10,12,14,16H,6-9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMQZEXPFNFOJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN(N=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-benzyl-1H-pyrazol-4-yl)piperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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